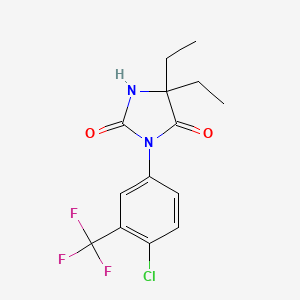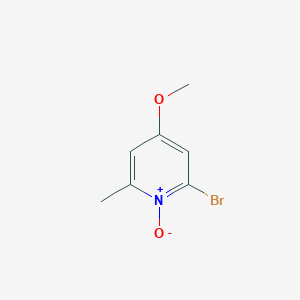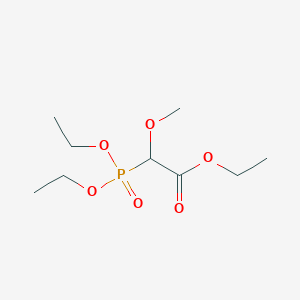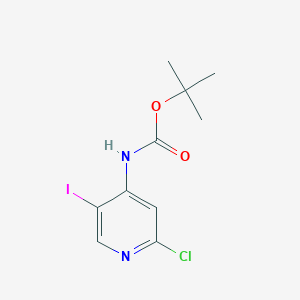
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate
描述
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The pathways involved in its action are complex and may include modulation of signal transduction pathways, gene expression, or protein-protein interactions.
相似化合物的比较
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
tert-Butyl (2-chloro-5-iodophenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C10H12ClIN2O2 |
|---|---|
分子量 |
354.57 g/mol |
IUPAC 名称 |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) |
InChI 键 |
LBNPXTPXVZABRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1I)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
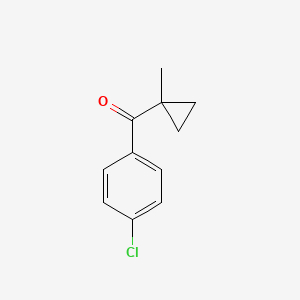
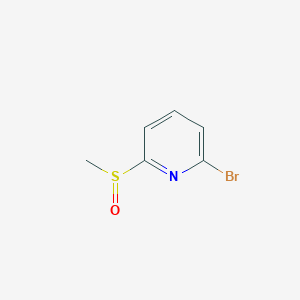
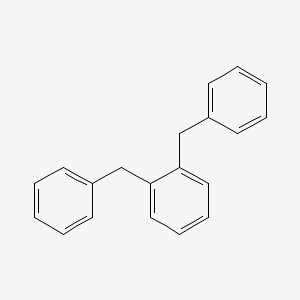
![Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B8481210.png)
![1-[(2-Chloroethoxy)(phenyl)methyl]-4-methylbenzene](/img/structure/B8481218.png)
![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)
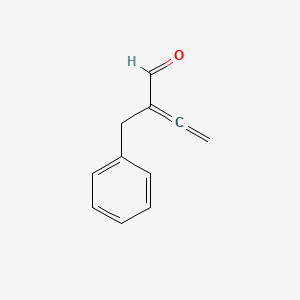
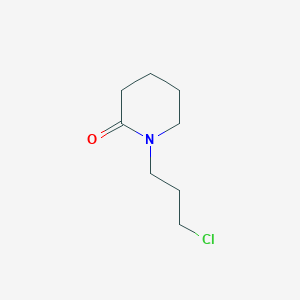
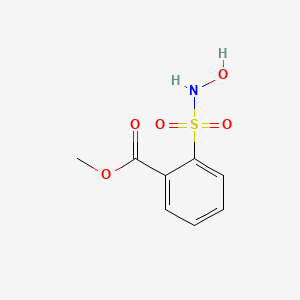
![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)

